molecular formula C17H12Cl2N4O2S B11994669 methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Cat. No.: B11994669
M. Wt: 407.3 g/mol
InChI Key: FRHHWAXXQQJXPQ-AWQFTUOYSA-N
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Description

Methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorophenyl group, and a benzoate ester, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate typically involves multiple steps:

    Formation of the Triazole Ring:

    Imination Reaction: The triazole derivative is then reacted with an aldehyde (such as 4-formylbenzoate) under acidic or basic conditions to form the imine linkage.

    Esterification: The final step involves esterification to introduce the methyl benzoate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects

Industry

In industry, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
  • Methyl 4-((E)-{[3-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Uniqueness

Compared to similar compounds, methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is unique due to the presence of the dichlorophenyl group, which can enhance its binding affinity and specificity to biological targets. This makes it a more potent candidate in drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H12Cl2N4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

methyl 4-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C17H12Cl2N4O2S/c1-25-16(24)11-4-2-10(3-5-11)9-20-23-15(21-22-17(23)26)13-7-6-12(18)8-14(13)19/h2-9H,1H3,(H,22,26)/b20-9+

InChI Key

FRHHWAXXQQJXPQ-AWQFTUOYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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